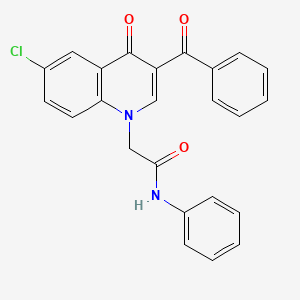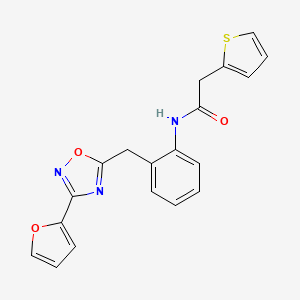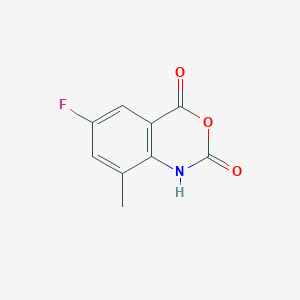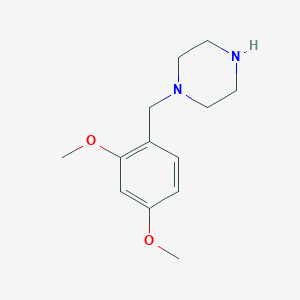
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, also known as BCA, is a synthetic compound that belongs to the family of quinolones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit a broad spectrum of antibacterial, antifungal, and antiviral activities against various pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Herpes simplex virus. Moreover, 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutics.
Wirkmechanismus
The exact mechanism of action of 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is not fully understood. However, it is believed to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell division. Additionally, 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has been shown to exert various biochemical and physiological effects, including the inhibition of bacterial growth, the reduction of inflammation, the scavenging of free radicals, and the induction of cell death in cancer cells. Moreover, 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has been reported to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has several advantages for lab experiments, including its broad spectrum of activity against various pathogens, its low toxicity, and its ability to penetrate bacterial biofilms. However, 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide also has some limitations, including its poor solubility in aqueous solutions, its instability under acidic conditions, and its potential for inducing drug resistance in bacteria.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide. One potential direction is the optimization of its chemical structure to improve its pharmacokinetic properties, such as solubility and stability. Another direction is the evaluation of its efficacy and safety in preclinical and clinical studies for the treatment of infectious diseases and cancer. Additionally, the use of 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide as a tool for investigating the molecular mechanisms of bacterial pathogenesis and cancer progression is also an exciting avenue for future research.
Synthesemethoden
The synthesis of 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide involves the reaction of 3-amino-4-chloroquinoline with benzoyl chloride to form 3-benzoyl-4-chloroquinoline. The latter is then condensed with N-phenylacetyl chloride in the presence of a base to produce 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide. The overall reaction scheme is shown below:
Eigenschaften
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c25-17-11-12-21-19(13-17)24(30)20(23(29)16-7-3-1-4-8-16)14-27(21)15-22(28)26-18-9-5-2-6-10-18/h1-14H,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQUKRSYQJIVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974273.png)

![N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B2974276.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)
![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)


![4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2974286.png)
![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2974288.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide](/img/structure/B2974290.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide](/img/structure/B2974292.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2974296.png)